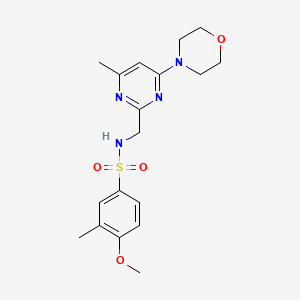

![molecular formula C27H26N2O4 B2429991 Fmoc-Ala[3-(1-THQ)]-OH CAS No. 2389078-97-9](/img/structure/B2429991.png)

Fmoc-Ala[3-(1-THQ)]-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

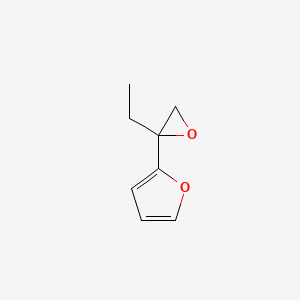

Fmoc-Ala[3-(1-THQ)]-OH is a derivative of Fmoc-L-alanine, a versatile reagent used in Fmoc solid-phase peptide synthesis . The Fmoc group is typically removed with a base such as pyridine .

Molecular Structure Analysis

The molecular structure of Fmoc-Ala[3-(1-THQ)]-OH consists of two molecules of L-alanine linked together through a peptide bond, with a protecting group (Fmoc) attached to the N-terminal amino acid .Chemical Reactions Analysis

Fmoc-Ala[3-(1-THQ)]-OH, like Fmoc-L-alanine, is a versatile reagent used in Fmoc solid-phase peptide synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-Ala[3-(1-THQ)]-OH are not explicitly stated in the search results .科学的研究の応用

Merrifield Peptide Synthesis

The Merrifield peptide synthesis involves the stepwise solid-phase synthesis of peptides, where Fmoc serves as the N-α-protecting group. The use of Fmoc allows for the quantitative monitoring of deprotection processes and influences the secondary structure of peptides, supporting mainly a β-sheet conformation. This methodology provides insights into the structural implications of Fmoc-protected peptides during synthesis (Larsen et al., 1993).

Self-Assembly and Gelation

Fmoc-conjugated peptides, including those involving alanine, can self-assemble into nanostructures and form gels, a property explored for the development of soft biomaterials. Notably, Fmoc-Ala-Lac sequences demonstrate this self-assembly despite lacking the ability for β-sheet-like hydrogen bonding, highlighting a new understanding of peptide self-assembly mechanisms (Eckes et al., 2014).

High-Performance Liquid Chromatography (HPLC)

Fmoc-protected amino acids are utilized in HPLC methods for protein identification, offering enhanced resolution and reproducibility. This application underscores the role of Fmoc in facilitating the analysis of protein hydrolysates and biological samples (Ou et al., 1996).

Functional Materials Fabrication

Fmoc-modified amino acids and short peptides exhibit significant self-assembly features, making them ideal for the fabrication of functional materials. Their applications span across cell cultivation, optical properties, drug delivery, and catalytic activities, demonstrating the versatility of Fmoc-protected building blocks in materials science (Tao et al., 2016).

Antibacterial Composite Materials

The intrinsic antibacterial capabilities of Fmoc-decorated self-assembling building blocks are harnessed to develop enhanced composite materials for biomedical applications. These materials, incorporating Fmoc-peptides, offer promising routes for the design of novel antibacterial and anti-inflammatory treatments (Schnaider et al., 2019).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2S)-3-(3,4-dihydro-2H-quinolin-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O4/c30-26(31)24(16-29-15-7-9-18-8-1-6-14-25(18)29)28-27(32)33-17-23-21-12-4-2-10-19(21)20-11-3-5-13-22(20)23/h1-6,8,10-14,23-24H,7,9,15-17H2,(H,28,32)(H,30,31)/t24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOIDAZSTFNCQY-DEOSSOPVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N(C1)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Ala[3-(1-THQ)]-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

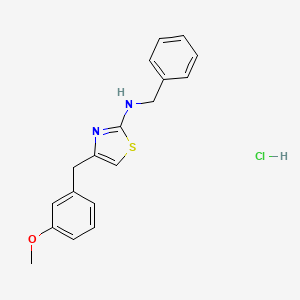

![(Z)-2-(ethylsulfonyl)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2429910.png)

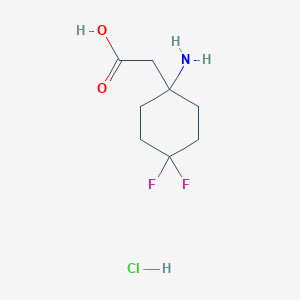

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2429911.png)

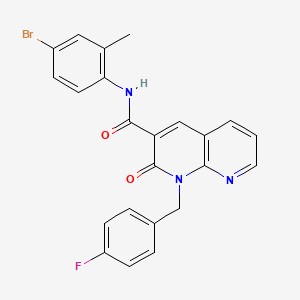

![4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B2429912.png)

![2-Chloro-N-(cyclopropylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2429913.png)

![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2429914.png)

![3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2429917.png)

![3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2429923.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2429927.png)

![N-(4-tert-butylphenyl)-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2429931.png)